5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid, also known as TFMP, is a novel pyrazole derivative that has gained significant attention in scientific research. The compound has shown promising results in various studies, making it a potential candidate for future drug development.
Scientific Research Applications
Structural and Spectral Investigations
The research by Viveka et al. (2016) focused on combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives. This included characterizations such as NMR, FT-IR spectroscopy, and thermo gravimetric analysis. The study highlights the importance of this compound in understanding the structural and spectral properties of biologically important derivatives.
Synthesis and Pharmacological Investigation
Although focusing on a slightly different derivative, the study by Gokulan et al. (2012) synthesizes and evaluates pyrazole-4-carboxylic acid ethyl esters for analgesic and anti-inflammatory activity. This research indicates the potential pharmacological applications of these compounds in developing new therapeutic agents.
Reactivity and Functionalization
The work by Schlosser et al. (2002) discusses the regioflexible conversion of heterocyclic materials, including trifluoromethyl-substituted pyrazoles. This study is significant for understanding the versatile reactivity and potential for chemical modifications of these compounds.
Antibacterial Activities
Maqbool et al. (2014) synthesized pyrazolopyridines with potential antibacterial activities. While the focus is on a different derivative, it showcases the antimicrobial potential of pyrazole-based compounds, suggesting avenues for further exploration of 5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid in this area.
Electron Transfer and Interaction Studies
Tewari et al. (2014) explored pyrazole ester derivatives for their interaction with acetone molecules. Their study, detailed in Tewari et al. (2014), provides insights into the molecular interactions and electron transfer capabilities of these compounds.
Safety and Hazards
The safety data sheet for a related compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to use only outdoors or in a well-ventilated area, wear respiratory protection, and wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets via non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to impact various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Pharmacokinetics
Its small size and the presence of both polar (carboxylic acid) and nonpolar (phenyl and methyl groups) regions suggest it may have good bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s carboxylic acid group may lose a proton and become negatively charged in basic environments, potentially affecting its interaction with targets .
properties
IUPAC Name |
5-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-10(11(18)19)6-16-17(7)9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPWJZSTHIHDDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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